molecular formula C38H35N5O7 B150652 5'-DMT-Bz-rA

5'-DMT-Bz-rA

Cat. No.: B150652
M. Wt: 673.7 g/mol
InChI Key: QPHBEJADZCSKCY-GONXPTGJSA-N
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Description

. This compound is characterized by its high purity and stability, making it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-DMT-Bz-rA involves multiple steps, starting with the protection of the adenosine nucleoside. The 5’-hydroxyl group is protected with a 4,4’-dimethoxytrityl (DMT) group, and the N6 position is protected with a benzoyl (Bz) group. The 2’-hydroxyl group is protected with a tert-butyldimethylsilyl (tBDMS) group. Finally, the 3’-hydroxyl group is converted to a phosphoramidite using 2-cyanoethyl-(N,N-diisopropyl)phosphoramidite .

Industrial Production Methods

Industrial production of 5’-O-DMT-Bz-rA follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

5’-O-DMT-Bz-rA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5’-O-DMT-Bz-rA is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 5’-O-DMT-Bz-rA involves its incorporation into oligonucleotides during chemical synthesis. The protecting groups (DMT, Bz, tBDMS) ensure selective reactions at specific positions, allowing for the precise construction of nucleic acid sequences. The phosphoramidite group facilitates the formation of phosphodiester bonds, which are essential for the stability and functionality of the synthesized oligonucleotides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-DMT-Bz-rA is unique due to its specific combination of protecting groups and its role as an intermediate in the synthesis of cyclic di-nucleotide compounds. Its high purity and stability make it particularly valuable for precise oligonucleotide synthesis and other biochemical applications .

Properties

IUPAC Name

N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H35N5O7/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-21-30-32(44)33(45)37(50-30)43-23-41-31-34(39-22-40-35(31)43)42-36(46)24-9-5-3-6-10-24/h3-20,22-23,30,32-33,37,44-45H,21H2,1-2H3,(H,39,40,42,46)/t30-,32-,33-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHBEJADZCSKCY-GONXPTGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H35N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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